ProTx-III -

ProTx-III

Catalog Number: EVT-242292
CAS Number:
Molecular Formula:       C162H246N52O43S6
Molecular Weight: 3802.47 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ProTx-III (µ-TRTX-Tp1a; belongs to NaSpTx family 1) has been isolated from the venom of the Peruvian green-velvet tarantula Thrixopelma pruriens at the University of Queensland (Australia). ProTx-III has been described to be a selective inhibitor of Nav1.7 with an IC50 value around 2 nM. The synthetic version of Tp1a produced by Smartox yields similar results in terms of Nav1.7 inhibition (see Figure 1). Queensland scientists have described that ProTx-III induces no significant changes in the voltage dependence of activation or steady-state inactivation of Nav1.7. ProTx-III also inhibits Nav1.1, Nav1.2 and Nav1.6 at nanomolar concentrations and does not affects Cav channels and nicotinic acetylcholine receptors. ProTx-III demonstrates analgesic properties in vivo when injected intraplantary in mice prior treatment with OD1, an activator of Nav1.7, which induces spontaneous pain.
Overview

ProTx-III, also known as μ-TRTX-Tp1a, is a peptide derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens). This compound is recognized for its ability to selectively inhibit voltage-gated sodium channels, particularly the human sodium channel NaV1.7, which plays a crucial role in pain signaling pathways. The discovery of ProTx-III highlights the potential of spider venoms as a source of novel pharmacological agents, particularly for the treatment of chronic pain conditions.

Source

ProTx-III is isolated from the venom of the Peruvian green velvet tarantula. The venom of this species has been studied for its rich composition of bioactive peptides that can modulate ion channels, making it a valuable resource for pharmacological research. The specific isolation and characterization of ProTx-III were achieved through high-throughput screening methods aimed at identifying inhibitors of human NaV1.7 channels .

Classification

ProTx-III belongs to a class of compounds known as peptide toxins, specifically categorized under inhibitor cystine knot peptides. These peptides are characterized by their unique structural motif, which consists of three disulfide bonds that stabilize their conformation and enhance their interaction with target proteins .

Synthesis Analysis

Methods

The synthesis of ProTx-III can be achieved through both recombinant DNA technology and solid-phase peptide synthesis. In recombinant synthesis, the gene encoding ProTx-III is inserted into an expression vector and introduced into a host organism, typically bacteria or yeast, allowing for the production of the peptide in larger quantities. Solid-phase peptide synthesis involves sequentially adding protected amino acids to a growing peptide chain attached to a solid support, followed by deprotection and cleavage to yield the final product.

Technical Details

Analytical techniques such as liquid chromatography and mass spectrometry are employed to confirm the purity and identity of synthesized ProTx-III. Circular dichroism spectroscopy may also be utilized to assess the conformational properties of the peptide and ensure it adopts the expected secondary structure associated with its biological activity .

Molecular Structure Analysis

Structure

ProTx-III features a classic inhibitor cystine knot motif, which is essential for its biological activity. The structure consists of 33 amino acid residues arranged in a specific three-dimensional conformation stabilized by disulfide bridges. Nuclear magnetic resonance spectroscopy has been used to elucidate this structure, revealing a hydrophobic surface that likely interacts with sodium channels .

Data

The molecular weight of ProTx-III is approximately 3,800 Da, with specific amino acid sequences contributing to its functional properties. The detailed sequence analysis shows that certain residues are critical for binding affinity and selectivity towards NaV1.7 channels .

Chemical Reactions Analysis

Reactions

ProTx-III primarily acts as an inhibitor of voltage-gated sodium channels through competitive binding at specific receptor sites on these channels. Its interaction does not significantly alter the voltage dependence of channel activation or inactivation, distinguishing it from other sodium channel modulators.

Technical Details

The inhibitory effect of ProTx-III on NaV1.7 has been quantified using electrophysiological techniques, revealing an IC50 value (the concentration required to inhibit 50% of maximal activity) in the low nanomolar range (approximately 2.1 nM), indicating high potency .

Mechanism of Action

Process

The mechanism by which ProTx-III exerts its effects involves binding to the extracellular domain of the NaV1.7 channel, leading to inhibition of sodium ion influx during action potential generation in neurons. This inhibition effectively reduces neuronal excitability and pain transmission.

Data

Studies have demonstrated that ProTx-III selectively inhibits NaV1.7 without affecting other voltage-gated sodium channels or calcium channels, underscoring its potential as a therapeutic agent for pain management .

Physical and Chemical Properties Analysis

Physical Properties

ProTx-III is a stable peptide under physiological conditions due to its compact structure formed by disulfide bonds. It is soluble in aqueous solutions, which facilitates its biological assays and potential therapeutic applications.

Chemical Properties

The chemical stability and reactivity of ProTx-III are influenced by its amino acid composition and structural features. The presence of charged residues contributes to its solubility and interaction with biological membranes.

Relevant analyses indicate that ProTx-III maintains its structural integrity across varying pH levels, although extreme conditions may lead to denaturation or loss of activity .

Applications

Scientific Uses

ProTx-III has significant implications in pharmacology and pain research due to its selective inhibition of NaV1.7 channels. Its potential applications include:

  • Pain Management: As an analgesic agent targeting chronic pain conditions.
  • Pharmacological Research: As a tool for studying sodium channel function and modulation.
  • Drug Development: As a lead compound for developing new therapeutic agents aimed at selectively modulating ion channel activity.

Research continues into optimizing ProTx-III derivatives for enhanced potency and selectivity, potentially leading to novel treatments for various pain disorders .

Introduction to Voltage-Gated Sodium Channels (NaV) and Pain Pathways

Voltage-gated sodium channels (NaV1.1–NaV1.9) are transmembrane proteins essential for initiating action potentials in excitable cells. Among these, Nav1.7 is highly expressed in peripheral sensory neurons, sympathetic ganglia, and olfactory epithelium [3] [5]. It localizes to peripheral nerve terminals, nodes of Ranvier in Aδ-fibers, and dorsal root ganglia (DRG) projections in the spinal cord, positioning it as a key regulator of electrogenesis and nociceptive signal transmission [5] [9].

Role of NaV1.7 in Nociception and Genetic Validation as a Pain Target

Nav1.7’s role in human pain signaling is unequivocally validated by genetic studies:

  • Loss-of-function mutations in the SCN9A gene (encoding Nav1.7) cause congenital insensitivity to pain (CIP), a rare autosomal recessive disorder. Affected individuals exhibit complete insensitivity to mechanical, thermal, and inflammatory pain while maintaining normal motor, cognitive, and autonomic functions. Anosmia (loss of smell) is the only major sensory deficit, underscoring Nav1.7’s specific role in nociception and olfaction [3] [5] [9].
  • Gain-of-function mutations cause severe pain disorders:
  • Primary erythermalgia: Burning pain and inflammation in extremities [5] [9].
  • Paroxysmal extreme pain disorder (PEPD): Rectal, ocular, and mandibular pain [5].
  • Small fiber neuropathies: Associated with polymorphisms like R1150W, which increases DRG neuron excitability [5] [9].

Preclinical models confirm these findings:

  • Global SCN9A knockout mice show abolished responses to inflammatory and neuropathic pain [5] [9].
  • Conditional deletion in nociceptors and sympathetic neurons replicates the human CIP phenotype [5].

Table 2: Genetic Evidence Linking Nav1.7 to Human Pain Disorders

Genetic AlterationPhenotypeKey Clinical Features
SCN9A loss-of-functionCongenital insensitivity to painAbsence of pain perception; anosmia
SCN9A gain-of-functionPrimary erythermalgiaBurning pain in extremities; inflammation
SCN9A gain-of-functionParoxysmal extreme pain disorderRectal, ocular, and mandibular pain attacks
SCN9A polymorphism (R1150W)Fibromyalgia/neuropathic painIncreased DRG neuron excitability; chronic pain

Therapeutic Potential of NaV1.7 Inhibitors in Chronic Pain Management

The genetic validation of Nav1.7 has spurred efforts to develop selective inhibitors. ProTx-III exemplifies this therapeutic potential:

Mechanism of Action

  • ProTx-III inhibits Nav1.7 by binding to voltage-sensor domain II (VSD2) [9], distinct from pore-blocking local anesthetics.
  • Unlike other spider toxins (e.g., ProTx-II), it does not alter voltage dependence of activation/inactivation [1] [2], suggesting a unique inhibitory mechanism.
  • C-terminal amidation is critical for potency: The amidated form shows 5.5-fold greater Nav1.7 affinity (IC₅₀ = 2.1 nM) vs. the C-terminal acid form (IC₅₀ = 11.5 nM) [2] [3].

Selectivity Profile

Table 3: ProTx-III Inhibition of Human NaV Subtypes

NaV SubtypeIC₅₀ (nM)Physiological Role
Nav1.72.1–11.5Nociception; pain signaling
Nav1.1~30Neuronal excitability; epilepsy
Nav1.2~30Central nervous system function
Nav1.3>100Neuropathic pain (upregulated)
Nav1.6~50Motor neuron function; neuropathic pain
Nav1.4>1,000Skeletal muscle contraction
Nav1.5>1,000Cardiac muscle excitability

Data compiled from [1] [4] [6]

In Vivo Analgesic Efficacy

ProTx-III reverses pain in multiple models:

  • OD1-induced spontaneous pain: Intraplantar injection in mice with OD1 (a Nav1.7-activating scorpion toxin) causes spontaneous pain behaviors (licking, flinching). ProTx-III pretreatment abolishes these responses [1] [2].
  • Inflammatory pain: ProTx-III suppresses thermal hyperalgesia in complete Freund’s adjuvant (CFA) models, correlating with Nav1.7 inhibition [2] [9].

Advantages Over Other Spider Toxins

  • Reduced off-target effects: Unlike ProTx-II (NaSpTx family 3), ProTx-III (NaSpTx family 1) does not affect Cav channels or nAChRs at 5 μM [1] [6].
  • Structural insights for drug design: Its NMR-resolved structure reveals a hydrophobic patch surrounded by cationic residues, enabling rational engineering of Nav1.7 selectivity [2] [9].

Properties

Product Name

ProTx-III

Molecular Formula

      C162H246N52O43S6

Molecular Weight

3802.47 Da

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.